![molecular formula C16H19N3OS B5526310 N-(2,3-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5526310.png)

N-(2,3-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

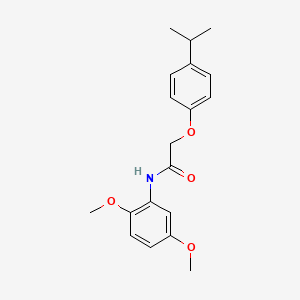

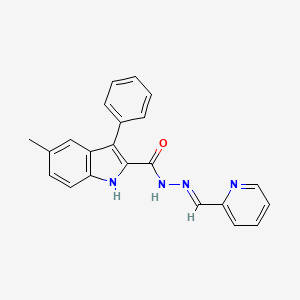

The chemical compound , due to its structural complexity and heterocyclic nature, is of significant interest in the realm of organic chemistry and material science. Research on similar compounds has focused on their synthesis, molecular structure, and potential applications due to their unique properties.

Synthesis Analysis

The synthesis of heterocyclic derivatives, including those similar to the compound , often involves multistep reactions, starting from basic heterocyclic scaffolds and incorporating various substituents to achieve the desired properties. For example, the synthesis of 2-dimethylamino-7,8-diphenyl-4,6-dihydropyrrolo[1,2-a]pyrimidine-4,6-dione highlights the complexity and precision required in such chemical syntheses (Banfield, Fallon, & Gatehouse, 1987).

Molecular Structure Analysis

Crystal structure analysis provides insights into the molecular conformation, bonding, and overall geometry of compounds. Studies on crystal structures of related compounds reveal that intramolecular hydrogen bonding and the inclination of rings contribute to the stability and conformation of the molecules (Subasri et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their molecular structure. For instance, the presence of thioacetamide bridges and pyrimidine rings can affect their folding conformation and intramolecular interactions, which are crucial for understanding their chemical behavior (Subasri et al., 2016).

Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

Research into heterocyclic derivatives of guanidine has led to the formation of compounds with complex structures, such as 2-dimethylamino-7,8-diphenyl-4,6-dihydropyrrolo[1,2-a]pyrimidine-4,6-dione. These compounds are synthesized through reactions involving ketene and trimethylguanidine, showcasing the versatility of acetamide derivatives in creating intricate molecular architectures useful in various fields of chemistry and material science (Banfield, Fallon, & Gatehouse, 1987).

Microwave Irradiation in Synthesis

The use of microwave irradiation has been explored to accelerate the synthesis of thieno[2,3-d]pyrimidines from 2-amino-4,5-dimethyl- thiophene-3-carboxamide and iso(and isothio)cyanates. This method demonstrates an efficient approach to synthesizing complex heterocyclic structures, which could have implications in pharmaceutical research and development (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).

Anticonvulsant Activity of Derivatives

A study focused on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsants reveals the therapeutic potential of acetamide derivatives. Through molecular docking and pharmacological evaluations, these compounds were analyzed for their effectiveness in seizure models, indicating the broad applicability of such derivatives in medical research (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

Capsaicinoid Analogs

The study of capsaicinoid analogs, such as N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, highlights the intersection of organic synthesis and pharmacology. These compounds' crystal structures provide insights into their potential bioactive properties, contributing to the understanding of pain perception and the development of new analgesics (Park, Park, Lee, & Kim, 1995).

Copper(I) Complexes with Pyridylmethylamide Ligands

Investigations into copper(I) complexes with pyridylmethylamide ligands have demonstrated the potential for creating novel materials with unique electronic properties. These studies provide a foundation for developing new catalysts and electronic materials, showcasing the versatility of acetamide derivatives in inorganic and materials chemistry (Yang, Powell, & Houser, 2007).

Propiedades

IUPAC Name |

N-(2,3-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS/c1-10-6-5-7-14(13(10)4)19-15(20)9-21-16-17-11(2)8-12(3)18-16/h5-8H,9H2,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSAUZJDTWXFQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=CC(=N2)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5526228.png)

![N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-1H-1,2,4-triazole-5-carboxamide](/img/structure/B5526236.png)

![N'-[2-(3,5-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B5526238.png)

![3-[({2-[2-(trifluoromethoxy)phenyl]ethyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5526252.png)

![2-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5526266.png)

methyl]-4-ethoxyaniline](/img/structure/B5526279.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-[4-(1H-imidazol-1-yl)benzoyl]-3-methylpiperidine](/img/structure/B5526324.png)

![3-[2-[(3-hydroxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5526329.png)